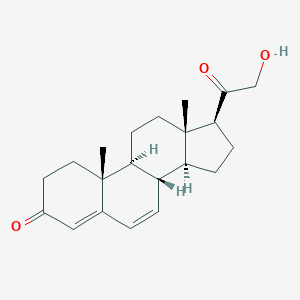
Pregna-4,6-diene-3,20-dione, 21-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregna-4,6-diene-3,20-dione, 21-hydroxy- is a synthetic steroid hormone that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as 21-hydroxyprogesterone or 21-OHP. This molecule has been the focus of numerous scientific research studies due to its potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of 21-OHP involves binding to the progesterone receptor and modulating its activity. This leads to changes in gene expression and cellular function, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
21-OHP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, as well as effects on the immune system. In addition, it has been shown to have an impact on glucose metabolism and blood pressure regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 21-OHP in lab experiments is its well-established mechanism of action and known biological effects. This allows for more precise and targeted experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit the scope of experiments that can be performed.
Direcciones Futuras
There are several areas of future research that could be explored in relation to 21-OHP. One area of interest is its potential use in the treatment of other conditions, such as breast cancer and prostate cancer. Additionally, further investigation into its anti-inflammatory properties could lead to the development of new treatments for inflammatory conditions. Finally, the development of new synthesis methods could make it more readily available for use in lab experiments.
Conclusion:
In conclusion, 21-OHP is a synthetic steroid hormone that has been extensively studied for its potential applications in the field of medicine. Its well-established mechanism of action and known biological effects make it a valuable tool for lab experiments. However, further research is needed to fully understand its potential applications and to develop new synthesis methods.
Métodos De Síntesis
The synthesis of 21-OHP involves the conversion of progesterone to 21-OHP through a series of chemical reactions. The process typically involves the use of solvents, catalysts, and reagents, and can be completed in several steps. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
21-OHP has been extensively studied for its potential applications in the field of medicine. It is commonly used in the treatment of conditions such as congenital adrenal hyperplasia (CAH) and preterm labor. In addition, it has been investigated for its potential use in the treatment of other conditions such as endometriosis, breast cancer, and prostate cancer.
Propiedades
Número CAS |
17916-84-6 |
|---|---|
Nombre del producto |
Pregna-4,6-diene-3,20-dione, 21-hydroxy- |
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3-4,11,15-18,22H,5-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 |
Clave InChI |
TZGCPIWXEWYCLJ-YFWFAHHUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C=CC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



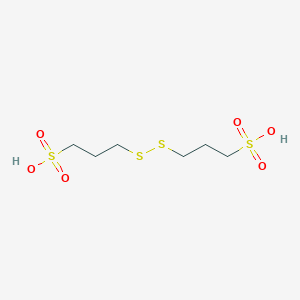
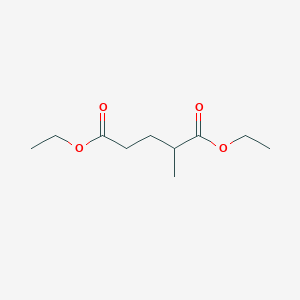
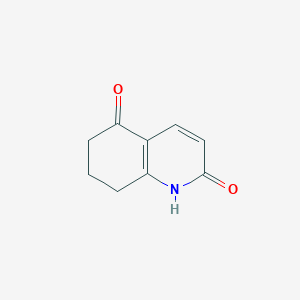
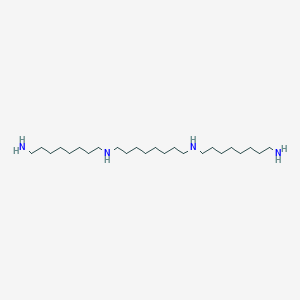

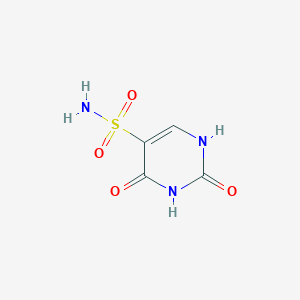
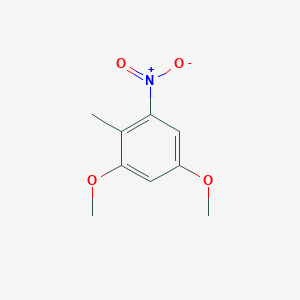
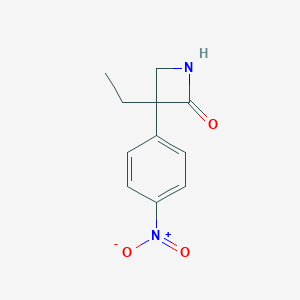
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
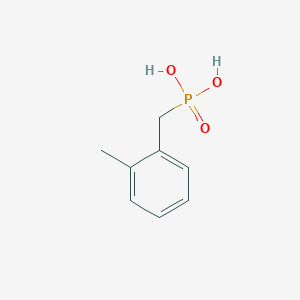
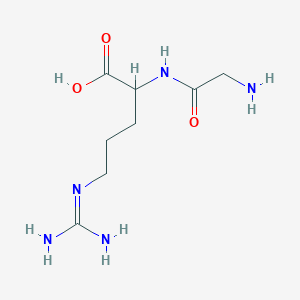
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
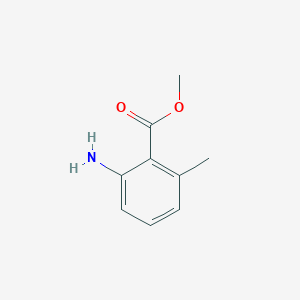
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)